molecular formula C8H10FNO B13943536 [2-(Aminomethyl)-5-fluorophenyl]methanol

[2-(Aminomethyl)-5-fluorophenyl]methanol

Cat. No.: B13943536
M. Wt: 155.17 g/mol
InChI Key: JHSLUJQYMRLRGE-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-5-fluorophenyl]methanol is a fluorinated aromatic compound with a benzene ring substituted at the 2-position by an aminomethyl (-CH₂NH₂) group and at the 5-position by a fluorine atom. A hydroxymethyl (-CH₂OH) group is also attached to the aromatic ring (Figure 1). Its molecular formula is C₇H₈FNO, with a molecular weight of 141.15 g/mol.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[2-(aminomethyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,4-5,10H2

InChI Key

JHSLUJQYMRLRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of [2-(Aminomethyl)-5-fluorophenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is also becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-5-fluorophenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and substituted benzene derivatives (from substitution reactions).

Scientific Research Applications

[2-(Aminomethyl)-5-fluorophenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. For example:

  • [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride (C₈H₁₁ClFNO, MW: 191.63 g/mol): The aminomethyl and fluorine substituents are swapped (5-aminomethyl, 2-fluoro), altering electronic distribution. This compound is a hydrochloride salt, enhancing solubility for pharmaceutical applications.
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
[2-(Aminomethyl)-5-fluorophenyl]methanol 2-NH₂CH₂, 5-F, -CH₂OH C₇H₈FNO 141.15 Reference compound
[5-(Aminomethyl)-2-fluorophenyl]methanol HCl 2-F, 5-NH₂CH₂, -CH₂OH C₈H₁₁ClFNO 191.63 Positional isomer; hydrochloride salt

Halogen-Substituted Analogs

Replacing fluorine with other halogens modifies lipophilicity and steric effects:

  • The additional fluorine at the 3-position introduces steric hindrance.
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
[2-(Aminomethyl)-5-fluorophenyl]methanol 2-NH₂CH₂, 5-F, -CH₂OH C₇H₈FNO 141.15 Reference compound
(2-Amino-5-bromo-3-fluorophenyl)methanol 2-NH₂, 5-Br, 3-F, -CH₂OH C₇H₇BrFNO 228.04 Bromine substitution; dual halogenation

Functional Group Modifications

Ether vs. Aminomethyl Groups
  • (2-Ethoxy-5-fluorophenyl)methanol (C₉H₁₁FO₂, MW: 170.18 g/mol): The aminomethyl group is replaced by an ethoxy (-OCH₂CH₃) group.
Carboxylic Acid and Nitrile Derivatives
  • 5-Amino-2-fluorobenzoic acid (C₇H₆FNO₂, MW: 155.13 g/mol): The hydroxymethyl group is oxidized to a carboxylic acid (-COOH), enhancing acidity (pKa ~2.5) and metal-binding capacity.
  • 5-Amino-2-fluorobenzonitrile (C₇H₅FN₂, MW: 138.13 g/mol): The hydroxymethyl is replaced by a nitrile (-CN), increasing electron-withdrawing effects and reactivity in nucleophilic additions.
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
[2-(Aminomethyl)-5-fluorophenyl]methanol 2-NH₂CH₂, 5-F, -CH₂OH C₇H₈FNO 141.15 Reference compound
(2-Ethoxy-5-fluorophenyl)methanol 2-OCH₂CH₃, 5-F, -CH₂OH C₉H₁₁FO₂ 170.18 Ether substitution
5-Amino-2-fluorobenzoic acid 2-NH₂, 5-F, -COOH C₇H₆FNO₂ 155.13 Carboxylic acid derivative
5-Amino-2-fluorobenzonitrile 2-NH₂, 5-F, -CN C₇H₅FN₂ 138.13 Nitrile substitution

Heterocyclic Derivatives

  • [5-(3-Aminophenyl)furan-2-yl]methanol (C₁₁H₁₁NO₂, MW: 195.21 g/mol): Incorporates a furan ring, introducing conjugated π-systems and altering bioavailability. Such derivatives are explored as kinase inhibitors.
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
[2-(Aminomethyl)-5-fluorophenyl]methanol Benzene ring C₇H₈FNO 141.15 Reference compound
[5-(3-Aminophenyl)furan-2-yl]methanol Furan ring with 3-aminophenyl C₁₁H₁₁NO₂ 195.21 Heterocyclic analog

Boronic Acid Derivatives

  • (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (C₇H₉BClFNO₂, MW: 215.41 g/mol): The hydroxymethyl group is replaced by a boronic acid (-B(OH)₂), enabling participation in Suzuki-Miyaura cross-coupling reactions. This derivative is valuable in synthesizing biaryl structures.
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
[2-(Aminomethyl)-5-fluorophenyl]methanol 2-NH₂CH₂, 5-F, -CH₂OH C₇H₈FNO 141.15 Reference compound
(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl 2-NH₂CH₂, 5-F, -B(OH)₂ C₇H₉BClFNO₂ 215.41 Boronic acid derivative

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